The Discovery and Isolation of Carriomycin from Streptomyces hygroscopicus: A Technical Guide
The Discovery and Isolation of Carriomycin from Streptomyces hygroscopicus: A Technical Guide
Abstract: Carriomycin, a polyether antibiotic, was first isolated from the culture broth of Streptomyces hygroscopicus strain T-42082. This monovalent cation-selective ionophore exhibits a broad spectrum of activity against Gram-positive bacteria, various fungi, yeasts, and mycoplasma, in addition to demonstrating coccidiostatic properties. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of Carriomycin. It details the experimental protocols for the fermentation of S. hygroscopicus, as well as the extraction and purification of Carriomycin. The document also summarizes its physicochemical properties and antimicrobial efficacy through quantitative data. Furthermore, the mechanism of action as a cation ionophore is illustrated. This guide is intended for researchers, scientists, and professionals in the fields of drug development and microbiology.
Introduction
Streptomyces hygroscopicus is a well-known producer of a diverse array of secondary metabolites with various biological activities. One such metabolite is Carriomycin, a polyether antibiotic that belongs to the class of ionophores. Ionophores are lipid-soluble molecules that can transport ions across biological membranes, thereby disrupting the electrochemical gradients essential for cellular function. Carriomycin specifically acts as a monovalent cation-selective ionophore, with a preference for potassium, rubidium, and sodium ions. This disruption of ion homeostasis is the basis for its antimicrobial and coccidiostatic activities.
This document serves as a detailed technical resource on the discovery and isolation of Carriomycin, providing methodologies and quantitative data for scientific and research applications.
Physicochemical Properties of Carriomycin
Carriomycin presents as colorless prisms in its free acid form and possesses the following physicochemical characteristics:
| Property | Value | Reference |
| Molecular Formula | C47H80O15 | [1] |
| Molecular Weight | 885.15 | [1] |
| Melting Point | 120-122 °C | [1] |
| Specific Rotation | [α]25D -0.5 in methanol | [1] |
| UV Absorption Maxima | None characteristic | [1] |
| Functional Groups | One carboxyl group, three methoxy groups | [1] |
Experimental Protocols
Fermentation of Streptomyces hygroscopicus T-42082 for Carriomycin Production
This protocol outlines the fermentation process for the production of Carriomycin. While the exact yield of Carriomycin from the original study is not specified, yields for other antibiotics from S. hygroscopicus can range from the tens to over a thousand mg/L with optimization.[2][3][4]
3.1.1. Microorganism
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Streptomyces hygroscopicus strain T-42082
3.1.2. Fermentation Medium
A typical medium for the cultivation of Streptomyces for antibiotic production is the GYM Streptomyces Medium (DSMZ Medium 65).[5] Optimization of media components, such as carbon and nitrogen sources, can significantly enhance antibiotic yields.[2][3][4][6]
| Component | Concentration (g/L) |
| Glucose | 4.0 |
| Yeast Extract | 4.0 |
| Malt Extract | 10.0 |
| CaCO3 | 2.0 |
| Agar (for solid medium) | 18.0 |
| Distilled Water | 1 L |
3.1.3. Culture Conditions
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Temperature: 28 °C[5]
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pH: An initial pH of 6.5 has been shown to be optimal for the production of other antibiotics by Streptomyces.[4]
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Aeration: Maintained by agitation in a shaker for flask cultures, or with controlled aeration (e.g., 1.0 vvm) in a fermenter.[2]
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Inoculum: A seed culture is prepared by inoculating a suitable liquid medium and incubating for a specified period (e.g., 48-120 hours) before transferring to the production medium.[2][4]
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Fermentation Time: Typically ranges from 7 to 12 days, with optimization required to determine the peak of antibiotic production.[4]
Extraction and Purification of Carriomycin
The following protocol is a general procedure for the extraction and purification of polyether antibiotics from fermentation broth, based on common methodologies.[7][8]
3.2.1. Extraction
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Separation of Biomass: The fermentation broth is centrifuged or filtered to separate the mycelia from the culture filtrate.
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Solvent Extraction: The culture filtrate is extracted with an equal volume of an organic solvent such as ethyl acetate. This process is typically repeated multiple times to ensure complete extraction of the antibiotic.[7] The organic phases are then combined.
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Concentration: The combined organic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[7]
3.2.2. Purification
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Silica Gel Column Chromatography: The crude extract is dissolved in a minimal amount of a suitable solvent and adsorbed onto silica gel. The adsorbed material is then applied to the top of a silica gel column.[7]
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Elution: The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of chloroform-methanol can be used.[7]
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Fraction Collection: Fractions are collected and their purity is monitored using Thin Layer Chromatography (TLC). Fractions with similar Rf values are pooled.[7]
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Further Purification (if necessary): The pooled fractions containing Carriomycin may require further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to achieve high purity.
Biological Activity of Carriomycin
Carriomycin demonstrates a significant inhibitory effect against a range of microorganisms.
Antimicrobial Spectrum
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Carriomycin against various microorganisms. The MIC is defined as the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[9]
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive bacterium | Data not available in searched sources |
| Bacillus subtilis | Gram-positive bacterium | Data not available in searched sources |
| Candida albicans | Yeast | Data not available in searched sources |
| Aspergillus niger | Fungus | Data not available in searched sources |
| Mycoplasma sp. | Bacterium | Active (qualitative)[1] |
Note: While the original discovery paper states activity against these classes of microorganisms, specific MIC values were not found in the searched literature. The table serves as a template for such data.
Mandatory Visualizations
Experimental Workflow for Carriomycin Isolation
Caption: Workflow for the isolation and purification of Carriomycin.
Mechanism of Action of Carriomycin as a Cation Ionophore
Caption: Signaling pathway of Carriomycin's ionophoric action.
Conclusion
Carriomycin, produced by Streptomyces hygroscopicus T-42082, is a potent polyether antibiotic with a clear mechanism of action as a monovalent cation ionophore. Its ability to disrupt the fundamental process of maintaining cellular ion gradients makes it an effective agent against a variety of microorganisms. The protocols and data presented in this technical guide provide a foundational resource for further research into Carriomycin, including its potential therapeutic applications and the optimization of its production. Further studies to elucidate a more comprehensive profile of its minimum inhibitory concentrations against a wider range of pathogens and to determine its fermentation yield with modern techniques would be of significant value to the scientific community.
References
- 1. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement of ascomycin production via a combination of atmospheric and room temperature plasma mutagenesis in Streptomyces hygroscopicus and medium optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of fermentation conditions and medium compositions for the production of chrysomycin a by a marine-derived strain Streptomyces sp. 891 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. researchgate.net [researchgate.net]
- 7. Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thescipub.com [thescipub.com]
- 9. Antifungal Susceptibility Testing of Aspergillus niger on Silicon Microwells by Intensity-Based Reflectometric Interference Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
